molecular formula C7H5ClN2 B022810 4-Chloro-7-azaindole CAS No. 55052-28-3

4-Chloro-7-azaindole

Numéro de catalogue: B022810
Numéro CAS: 55052-28-3
Poids moléculaire: 152.58 g/mol
Clé InChI: HNTZVGMWXCFCTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-7-azaindole is a heterocyclic compound that features a chloro substituent at the fourth position and a nitrogen atom at the seventh position of the indole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-azaindole typically involves the halogenation of 7-azaindole. One common method includes the use of N-oxide-7-azaindole as a starting material, which is then reacted with hydrogen peroxide as an oxidizing agent. This is followed by the addition of acetonitrile and phosphorus oxyhalides (POX3) in the presence of diisopropyl ethyl amine as a catalyst to produce 4-halogenated-7-azaindole .

Industrial Production Methods: Industrial production of this compound often employs optimized Suzuki-Miyaura coupling reactions. This method involves the coupling of halogenated 7-azaindole with boronic acids in the presence of palladium catalysts and bases, providing a scalable and efficient route for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-7-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-chloro-7-azaindole and its derivatives.

  • In Vitro Studies : Research indicates that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance, it has shown higher potency than cisplatin against the A2780 ovarian cancer cell line, with IC50 values ranging from 2.8 to 3.5 µM compared to cisplatin's IC50 of approximately 20.3 µM .
  • Metal Complexes : The compound has been utilized in the synthesis of palladium(II) and platinum(II) complexes, which demonstrated enhanced selectivity and reduced toxicity to normal cells while maintaining high antiproliferative activity against cancer cells . For example, complexes involving this compound showed IC50 values of 4.83 ± 0.38 µM against MDA-MB-231 breast cancer cells, indicating significant therapeutic potential .

Synthesis of Derivatives

This compound serves as an important precursor for synthesizing various derivatives that possess biological activity.

  • Cytokinin Analogues : It is used in the synthesis of synthetic cytokinin analogues, which are crucial in plant biology and agricultural applications . These analogues have implications for enhancing crop yield and stress resistance.
  • Pharmaceutical Intermediates : The compound acts as a versatile intermediate in drug discovery research, facilitating the development of new therapeutic agents targeting various diseases .

Case Studies and Research Findings

Several case studies provide insights into the applications and efficacy of this compound:

Study Focus Findings
Liu et al., 2014Antitumor EffectsDemonstrated that this compound derivatives inhibited proliferation in ovarian cancer cell lines, suggesting potential as chemotherapeutic agents .
Molecular StudiesMetal ComplexesInvestigated palladium complexes with this compound showing enhanced anticancer activity with reduced toxicity to normal fibroblasts .
Drug SynthesisCytokinin AnaloguesHighlighted the utility of this compound in synthesizing compounds that improve agricultural productivity .

Mécanisme D'action

The mechanism of action of 4-Chloro-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the kinase, thereby blocking its activity. This inhibition can lead to the disruption of cellular signaling pathways, which is beneficial in the treatment of diseases like cancer .

Comparaison Avec Des Composés Similaires

  • 4-Bromo-7-azaindole
  • 5-Chloro-7-azaindole
  • 7-Azaindole

Comparison: 4-Chloro-7-azaindole is unique due to its specific chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its analogues. For instance, 4-Bromo-7-azaindole and 5-Chloro-7-azaindole have different halogen substituents, which can affect their reactivity and interactions with biological targets .

Activité Biologique

4-Chloro-7-azaindole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of 7-azaindole with chlorinating agents. The yield of synthesis can vary depending on the conditions used; for instance, using trichloroacetyl chloride has resulted in yields of approximately 28% to 32% for both 6-chloro-7-azaindole and this compound . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies, particularly focusing on its metal complexes. For example, palladium(II) complexes with this compound demonstrated significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and A2780 (ovarian cancer), with IC50 values around 4.83 µM and 4.96 µM respectively . These complexes exhibited enhanced selectivity towards cancer cells while showing reduced toxicity towards normal fibroblasts, indicating a favorable therapeutic index.

Table: Anticancer Activity of this compound Complexes

CompoundCell LineIC50 (µM)Selectivity Index
trans-[PdCl2(4ClL)2]MDA-MB-2314.83-
trans-[PdCl2(5ClL)2]A27804.96-
trans-[PtCl2(7AI3CA)2]MCF712.4-
cis-[PtCl2(naza)2]A2780R3.8-

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • DNA Interaction : The compound and its metal complexes have shown the ability to bind to DNA, leading to the induction of apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that treatment with these compounds can result in cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production : Enhanced ROS production has been observed in treated cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical settings:

  • In Vitro Studies : In a study evaluating various platinum(II) complexes containing halogenated derivatives of 7-azaindole, it was found that these compounds exhibited significantly higher cytotoxicity compared to cisplatin across multiple cancer cell lines . The most active complex showed IC50 values as low as 3.5 µM against ovarian carcinoma.
  • In Vivo Studies : Research involving animal models demonstrated that these complexes not only inhibited tumor growth but also reduced metastasis in aggressive cancer types, suggesting their potential for clinical application.

Propriétés

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZVGMWXCFCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464294
Record name 4-CHLORO-7-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55052-28-3
Record name 4-CHLORO-7-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

750 mg (5.63 mmol) of 4-amino-1H-pyrrolo[2,3-b]pyridine (from example XVII) are dissolved in a mixture of 67.5 ml of glacial acetic acid and 0.67 ml of concentrated sulfuric acid. The mixture is cooled to 12° C. 3.67 ml (3.20 g, 117 mmol) of isopentyl nitrite are slowly added dropwise, and the mixture is stirred at 12° C. for 3 hours. This solution is then added to a suspension (temperature: 50° C.) of 6.07 g (61.4 mmol) of copper(I) chloride in 34 ml of concentrated hydrochloric acid, and the mixture is then heated at 80-90° C. for 30 min. The mixture is cooled to RT and stirred overnight. For work-up, the reaction solution is concentrated and made alkaline using 1N aqueous sodium hydroxide solution, the precipitated copper salts are filtered off with suction through kieselguhr and the mixture is extracted 3× with ethyl acetate. The organic phase is dried over magnesium sulfate and concentrated using a rotary evaporator.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
solvent
Reaction Step One
Quantity
3.67 mL
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three
Name
copper(I) chloride
Quantity
6.07 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 mg (0.76 mmol) of 1H-pyrrolo[2,3-b]pyridine 7-oxide (from example XV) in 3 ml of phosphorus oxychloride are heated at reflux until a clear solution is formed. After cooling to room temperature, the reaction mixture is carefully hydrolyzed with ice. The mixture is made alkaline using ammonia and extracted repeatedly with ethyl acetate. The organic phase is washed with water and saturated sodium chloride solution. After drying over magnesium sulfate, the solvent is removed under reduced pressure. This gives a yellow oil which is purified by preparative HPLC.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a pink solution of 1H-pyrrolo[2,3-b]pyridine 7-oxide (2.47 g, 0.0184 mol) in dimethylformamide (DMF) (13.3 mL, 0.172 mol) was added methanesulfonyl chloride (4.0 mL, 0.052 mol) at 50° C., and the pink color changed to orange. The reaction mixture was heated at 73° C. for 2 h, then cooled to 40° C. Water (35 mL) was added, and the resulting suspension was cooled at 0° C. NaOH was added to adjust the pH of the mixture to about 7. The mixture was filtered and washed with water (×3) to give 3.8 g of a wet pale orange solid that was dried at 40° C. overnight to give the product (2.35 g, 82.2% yield).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The title compound was prepared according to the procedure described in WO2003082289A1. A solution of azaindole N-oxide (6.82 g, 51.0 mmol) in DMF (36.0 ml, 470 mmol) was heated to 50° C. Methanesulfonyl chloride (11.0 ml, 137 mmol) was added to the heated solution at such a rate as to maintain the reaction temperature at 65 to 75° C. The resulting mixture was heated at 68-77° C. until the reaction was judged complete by RPLC. The total reaction time was 4 hours. The reaction was cooled to rt and quenched with water (10 mL). The mixture was cooled to 5° C. 10 N NaOH solution was added to raise the pH of the solution to 7. The resulting slurry was warmed to rt, agitated for 1 h, and then filtered to collect the product. The product was washed with additional water and dried under vacuum. Rusty solid, 4-chloro-1H-pyrrolo[2,3-b]pyridine was collected. 1H NMR (Bruker, 400 MHz, DMSO-d6) 12.0 (br s, 1H), 8.19 (d, J=5.4 Hz, 1H), 7.60 (t, J=3.0 Hz, 1H), 7.20 (d, J=5.0 Hz, 1H), 6.52 (d, J=3.0 Hz, 1H).
Quantity
6.82 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-azaindole
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-azaindole
Reactant of Route 3
Reactant of Route 3
4-Chloro-7-azaindole
Reactant of Route 4
4-Chloro-7-azaindole
Reactant of Route 5
4-Chloro-7-azaindole
Reactant of Route 6
4-Chloro-7-azaindole
Customer
Q & A

Q1: What makes 4-Chloro-7-azaindole and its derivatives interesting for anticancer research?

A: this compound belongs to the 7-azaindole family, which has garnered interest for its ability to coordinate with metal ions like platinum(II) and gold(I) [, , , ]. These metal complexes, incorporating 7-azaindole derivatives as ligands, have demonstrated promising in vitro antitumor activity against various human cancer cell lines, sometimes surpassing the potency of cisplatin [, , ].

Q2: How do these metal complexes with this compound derivatives exert their anticancer effects?

A: While the exact mechanism is still under investigation, studies suggest that these complexes might operate differently than cisplatin. For instance, a platinum(II) diiodido complex with 2-methyl-4-chloro-7-azaindole induced G2-cell cycle arrest in A2780 cells [], contrasting with cisplatin's S-phase arrest. Further research indicated this complex might activate p53-independent cell death pathways, leading to necrosis as the primary mode of cell death [].

Q3: Has the stability of these complexes been investigated, and how does it relate to their activity?

A: Yes, stability studies have been conducted. Research shows that some dichloridoruthenium(II) complexes with 7-azaindole derivatives were unstable in water-containing solvents, releasing the 7-azaindole ligand, which correlated with their lack of anticancer activity against the A2780 cell line []. This highlights the importance of complex stability for maintaining antitumor efficacy. Conversely, a gold(I) complex with 2-methyl-4-chloro-7-azaindole demonstrated stability in water-containing solutions even in the presence of biomolecules like glutathione and cysteine, suggesting a potential for sustained activity [].

Q4: What is the significance of Structure-Activity Relationship (SAR) studies for this compound derivatives?

A: SAR studies are crucial for understanding how different substituents on the 7-azaindole ring influence the activity, potency, and selectivity of the resulting metal complexes. For example, incorporating halogens like bromine or iodine at specific positions on the 7-azaindole ring significantly enhanced the in vitro cytotoxicity of gold(I) complexes against A2780 cells compared to the unsubstituted 7-azaindole complex []. This underscores the potential for tailoring the properties and efficacy of these complexes through targeted structural modifications.

Q5: Are there any analytical techniques used to characterize and study these complexes?

A5: Various analytical techniques have been employed to characterize these complexes, including:

  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt, ³¹P), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for structural elucidation and studying interactions with biomolecules [, , , , ].
  • X-ray diffraction: Single-crystal X-ray analysis provides detailed structural information, including coordination modes and spatial arrangements within the complexes [, ].
  • Other techniques: Elemental analysis helps confirm the composition of the synthesized complexes, while cell-based assays, flow cytometry, and Western blot analyses are employed to evaluate in vitro activity and investigate the mechanism of action [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.